Computational LogP: Predicted Lipophilicity Advantage Over a 2-Amino Analog
Lipophilicity, measured by LogP, is a critical determinant of passive membrane permeability and oral bioavailability. The calculated LogP for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one is 0.97802 . In contrast, the 2-amino analog, 2-amino-5-methyl-1,3,4-thiadiazole, has a lower calculated LogP of approximately 0.21 [1]. This difference of ~0.77 log units suggests the target compound is significantly more lipophilic, which may translate to enhanced cellular uptake in cell-based assays compared to the more hydrophilic amino derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.97802 (calculated) |
| Comparator Or Baseline | 2-amino-5-methyl-1,3,4-thiadiazole: 0.21 (calculated) |
| Quantified Difference | 0.77 log units higher for the target compound |
| Conditions | Computational prediction |
Why This Matters
Higher LogP may correlate with improved cell permeability, a key parameter for selecting compounds intended for intracellular target engagement in vitro.
- [1] PubChem. (n.d.). 2-amino-5-methyl-1,3,4-thiadiazole (Compound Summary). Retrieved from pubchem.ncbi.nlm.nih.gov View Source
